Band Gap Reduction vs. Polypyrrole and Polythiophene
The polymer derived from 2-(2-thienyl)pyrrole exhibits a significantly lower optical band gap compared to the homopolymers of its constituent monomers, indicating enhanced electron delocalization and superior suitability for near-IR electrochromic applications. The target polymer, poly(2-(2-thienyl)-1H-pyrrole), shows a band gap of 1.6-1.7 eV, which is substantially reduced from the band gaps of polypyrrole (2.85 eV) and polythiophene (2.3 eV) [1]. This reduction is a direct consequence of the alternating thiophene-pyrrole conjugation pathway in the polymer backbone.
| Evidence Dimension | Optical Band Gap (Eg) |
|---|---|
| Target Compound Data | 1.6-1.7 eV |
| Comparator Or Baseline | Polypyrrole: 2.85 eV; Polythiophene: 2.3 eV |
| Quantified Difference | Reduction of 0.6-1.15 eV vs. polypyrrole; 0.6-0.7 eV vs. polythiophene |
| Conditions | Thin films of ClO₄⁻ doped poly(2-(2-thienyl)-1H-pyrrole) prepared by electropolymerization; data from UV-Vis-NIR spectroscopy. |
Why This Matters
A lower band gap is critical for applications requiring absorption or emission in the near-infrared region, such as NIR electrochromic devices and organic photovoltaics, where pure polythiophene or polypyrrole are ineffective.
- [1] Pozo-Gonzalo, C. et al. (2007). Orange to black electrochromic behaviour in poly(2-(2-thienyl)-1H-pyrrole) thin films. Electrochimica Acta, 52(14), 4784-4791. https://doi.org/10.1016/j.electacta.2007.01.050 View Source
